molecular formula C6H12N2O B573833 Piperazinone, 4,6-dimethyl- (9CI) CAS No. 179684-01-6

Piperazinone, 4,6-dimethyl- (9CI)

Cat. No.: B573833
CAS No.: 179684-01-6
M. Wt: 128.175
InChI Key: AXJSPSVTVRIEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperazinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperazinone core is a versatile building block in drug discovery and development, primarily due to its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting various pharmacophoric groups in a defined spatial orientation. The presence of two nitrogen atoms, one of which is part of an amide functionality, allows for a wide range of chemical modifications, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. bohrium.com

In medicinal chemistry, piperazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govasu.edu The ability of the piperazine (B1678402) ring system to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets contributes to its widespread utility. bohrium.com For instance, substituted piperazines are integral components of numerous FDA-approved drugs, highlighting their clinical relevance. scispace.com

From the perspective of organic synthesis, the piperazinone ring can be constructed through various synthetic routes, often starting from readily available amino acids and their derivatives. researchgate.net This accessibility allows for the creation of extensive libraries of substituted piperazinones for high-throughput screening and structure-activity relationship (SAR) studies. thieme-connect.com The development of stereoselective synthetic methods has further expanded the chemical space accessible to researchers, enabling the synthesis of chiral piperazinones with specific three-dimensional arrangements crucial for selective receptor binding. nih.govrsc.org

Historical Context of Substituted Piperazinones in Academic Investigations

The exploration of substituted piperazinones in academic research has a rich history, evolving from simple synthetic exercises to sophisticated applications in the design of complex molecular architectures. Early investigations often focused on the fundamental reactivity and synthesis of the piperazinone core. Over time, with the growing understanding of the relationship between chemical structure and biological function, research shifted towards the synthesis of piperazinone derivatives with specific therapeutic goals.

The development of novel synthetic methodologies has been a continuous theme in the academic study of piperazinones. For example, various cyclization strategies have been reported for the efficient construction of the piperazinone ring. researchgate.net More recently, palladium-catalyzed reactions have emerged as powerful tools for the modular synthesis of highly substituted piperazines and piperazinones, allowing for greater control over the final structure. acs.org

Academic research has also been instrumental in elucidating the conformational preferences of the piperazinone ring and how substitution patterns influence its three-dimensional shape. This fundamental understanding is critical for rational drug design, as the conformation of a molecule often dictates its biological activity.

Rationale for Research Focus on the 4,6-Dimethyl- Substituted Piperazinone System

While direct and extensive research specifically targeting "Piperazinone, 4,6-dimethyl- (9CI)" is not prominently documented in publicly available literature, the rationale for investigating this particular substitution pattern can be inferred from the broader context of medicinal chemistry and SAR principles. researchgate.net The introduction of methyl groups at the N4 and C6 positions of the piperazinone ring can be expected to have several significant effects on the molecule's properties.

The N4-methyl group would cap a potential hydrogen bond donor site, which could influence the molecule's solubility and its interaction with biological targets. This modification can also impact the metabolic stability of the compound by preventing N-dealkylation.

Therefore, the rationale for focusing on the 4,6-dimethyl-substituted piperazinone system likely stems from a systematic exploration of the chemical space around the piperazinone scaffold. By introducing small alkyl groups at specific positions, researchers can probe the steric and electronic requirements of a biological target, aiming to optimize potency, selectivity, and pharmacokinetic properties. This approach is a fundamental strategy in lead optimization within drug discovery programs. researchgate.net

Properties

CAS No.

179684-01-6

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

4,6-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-5-3-8(2)4-6(9)7-5/h5H,3-4H2,1-2H3,(H,7,9)

InChI Key

AXJSPSVTVRIEFT-UHFFFAOYSA-N

SMILES

CC1CN(CC(=O)N1)C

Synonyms

Piperazinone, 4,6-dimethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for Piperazinone, 4,6 Dimethyl 9ci and Its Analogues

Established Synthetic Routes to Piperazinone Cores

The formation of the piperazinone ring is central to the synthesis of this class of compounds. Various cyclization strategies have been developed, which can be broadly categorized into intermolecular and intramolecular approaches, as well as transition-metal-catalyzed methods.

Intermolecular Cyclization Strategies for Piperazinone Formation

Intermolecular cyclization reactions for the formation of piperazinone cores typically involve the condensation of two different molecular fragments that together contain the necessary atoms to form the six-membered ring. A common approach is the reaction between an activated α-amino acid derivative and an ethylenediamine (B42938) derivative.

One notable strategy involves a one-pot, tandem reductive amination−transamidation−cyclization process to produce substituted piperazin-2-ones. acs.orgnih.gov This method can be adapted for the synthesis of 4,6-disubstituted piperazinones. For instance, the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions can lead to the formation of the piperazinone ring. acs.org The reaction proceeds through the formation of an intermediate which undergoes an intramolecular N,N'-acyl transfer, followed by cyclization. acs.org The efficiency of this process is influenced by the nature of the acyl group and the steric hindrance of the amino ester. acs.org

Another versatile intermolecular approach is the reaction of diamines with α-halo esters. This method provides a practical route to 3-substituted piperazin-2-ones through stereoselective substitution of α-halo esters followed by spontaneous cyclization.

A general representation of an intermolecular cyclization is depicted below:

Reactant AReactant BProduct
N-methylethylenediamineEthyl 2-bromopropanoate4,6-dimethylpiperazin-2-one

This table illustrates a hypothetical reaction. The actual synthesis would require optimization of reaction conditions such as solvent, temperature, and base.

Intramolecular Cyclization Approaches to Piperazinone Derivatives

Intramolecular cyclization strategies involve the formation of the piperazinone ring from a single linear precursor that already contains all the necessary atoms. These methods can offer better control over regioselectivity compared to their intermolecular counterparts.

A plausible precursor for the intramolecular synthesis of 4,6-dimethylpiperazin-2-one would be a derivative of N-(2-aminopropyl)-N-methylglycine. Activation of the carboxylic acid group, for example, by conversion to an acid chloride or an active ester, would facilitate nucleophilic attack by the secondary amine to form the cyclic amide bond of the piperazinone.

The synthesis of N-heteroalkyl-N′-tosylpiperazines through a one-step intramolecular cyclization has been reported, highlighting the utility of this approach. organic-chemistry.orgnih.gov While this specific example leads to a tosylated product, the underlying principle of cyclizing a linear precursor is broadly applicable. The mechanism often involves an aliphatic nucleophilic substitution (SN) reaction to form the six-membered ring. organic-chemistry.org

Palladium-Catalyzed Cyclization Methodologies for Piperazinones

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including piperazines and piperazinones. nih.govacs.org These methods often proceed under mild conditions with high efficiency and selectivity.

A novel palladium-catalyzed modular synthesis of substituted piperazines and piperazinone-type compounds involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This approach allows for the coupling of a propargyl unit with a diamine component to construct the heterocyclic ring with good to excellent yields and high regio- and stereochemical control. nih.govacs.org This methodology is versatile, tolerating a range of modifications on both the nucleophile and the propargyl carbonate. acs.org

Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method involves the hydrogenation of a heteroaromatic precursor to yield the saturated piperazinone core. dicp.ac.cn

CatalystReactantsProductYield
Pd(OCOCF3)2/(R)-TolBINAP5,6-dimethylpyrazin-2-ol, H25,6-dimethylpiperazin-2-oneHigh
Pd2(dba)3/ligandPropargyl carbonate, N-methylethylenediamineSubstituted piperazinoneGood to Excellent acs.org

This table provides examples of palladium-catalyzed reactions for the synthesis of piperazinone cores based on literature precedents.

Strategies for Regioselective Introduction of Methyl Groups at the 4- and 6-Positions

To synthesize Piperazinone, 4,6-dimethyl- (9CI), the regioselective introduction of methyl groups at the N4 and C6 positions is crucial. This can be achieved either by using appropriately substituted starting materials in the cyclization step or by functionalizing a pre-formed piperazinone core.

Alkylation Reactions for N- and C-Substitution of the Piperazinone Ring

N-Alkylation: The introduction of a methyl group at the N4 position can be readily achieved through N-alkylation of a piperazin-2-one (B30754) precursor. This reaction typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions can be optimized to achieve selective mono-alkylation at the more nucleophilic nitrogen atom. Regioselective N-alkylation of heterocyclic compounds is a well-established field, with various methods developed to control the site of alkylation based on electronic and steric factors. rsc.orgbeilstein-journals.org

C-Alkylation: The introduction of a methyl group at the C6 position is more challenging and generally requires the formation of an enolate or an equivalent nucleophile at the C6 position, followed by reaction with an electrophilic methyl source. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. For piperazinones, the presence of two nitrogen atoms can influence the acidity of the α-protons. Asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used for the synthesis of α-tertiary and α-secondary piperazin-2-ones, demonstrating a method for C-alkylation. nih.govcaltech.educaltech.edu While this method introduces an allyl group, it establishes the principle of C-alkylation at the α-position to the carbonyl. A subsequent methylation would require a different strategy, potentially involving the generation of a specific enolate.

PositionAlkylating AgentBaseGeneral Outcome
N4Methyl IodideK2CO3N-methylation
C6Methyl IodideLDAC-methylation (via enolate)

This table outlines general approaches for the regioselective methylation of a piperazinone ring.

Acylation Reactions for Functionalization of Piperazinone Derivatives

Acylation reactions provide a means to further functionalize the piperazinone ring, particularly at the nitrogen atoms. The N1 and N4 positions of the piperazinone core can be acylated using acyl chlorides or anhydrides in the presence of a base. The relative reactivity of the two nitrogen atoms will determine the site of acylation. In a 4-methylpiperazin-2-one, the N1 position would be the primary site for acylation.

A one-pot synthesis of substituted N-acylpiperazinones has been developed, which involves a tandem reductive amination−transamidation−cyclization process. acs.org This highlights the possibility of introducing an acyl group during the ring-forming step. The choice of the transferring acyl group plays a significant role in the reaction's efficiency. acs.org

Nucleophilic Substitution Reactions in Piperazinone Synthesis

Nucleophilic substitution is a fundamental reaction in organic synthesis and plays a crucial role in the formation of the piperazinone ring. A notable strategy involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields. bohrium.comthieme-connect.com This one-pot process allows for the formation of three new bonds, offering a high degree of efficiency. bohrium.com The synthetic route is controlled by the reaction rates of the several processes involved and introduces two points of diversity, making it well-suited for combinatorial synthesis. bohrium.comresearchgate.net

Another approach involves a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. This method is convenient for diversity-oriented synthesis, as a wide variety of amines can be used in the ring-forming reaction to produce N-substituted piperazinones. researchgate.net The reactions of pentafluoropyridine (B1199360) with nucleophiles like piperazine (B1678402) also proceed via nucleophilic aromatic substitution, typically at the 4-position of the pyridine (B92270) ring, to yield 4-substituted tetrafluoropyridine derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions in Piperazinone Synthesis

Reactants Reagents/Conditions Product Yield Reference
Chloro allenylamide, primary amine, aryl iodide Ag(I)/Pd(II) catalysis Piperizinone derivative Good bohrium.com
2-chloro-N-(2-oxoalkyl)acetamide, primary amine Reductive coupling, SN2-cyclization N-substituted piperazinone - researchgate.net
Pentafluoropyridine, piperazine Na2CO3, acetonitrile 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine Good researchgate.net

Advanced Synthetic Techniques and Optimization in Piperazinone Chemistry

To enhance efficiency, selectivity, and diversity in piperazinone synthesis, advanced techniques such as flow chemistry, stereoselective synthesis, and multi-component reactions have been employed.

Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, including those containing a piperazine or piperazinone core. nih.gov This technology offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org For instance, a two-step continuous flow procedure has been reported for the synthesis of the kinase inhibitor ribociclib, which contains a piperazine unit. nih.gov The process involves a Hartwig-Buchwald condensation over a palladium catalyst. nih.gov Another example is the continuous synthesis of cyclizine (B1669395) using N-methylpiperazine and diphenylmethylchloride in a micro-capillary flow reactor at elevated temperatures. nih.gov While these examples focus on piperazines, the principles and technologies are directly applicable to the synthesis of piperazinone analogues, potentially offering higher yields and purity compared to batch processes. nih.gov

The synthesis of chiral piperazinones is of great interest due to their potential as peptidomimetics and components of biologically active molecules. rsc.org A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn This method has been successfully applied to a gram-scale synthesis, demonstrating its practical utility. dicp.ac.cn

Another approach involves an aziridine (B145994) aldehyde-driven multicomponent synthesis of piperazinones, which has been shown to proceed with high diastereoselectivity for a range of functionalized isocyanides. acs.orgnih.gov This method allows for the efficient creation of a wide variety of chiral piperazinones with functionalized side chains. acs.orgnih.gov

Table 2: Comparison of Stereoselective Synthesis Methods for Chiral Piperazinones

Method Key Features Stereoselectivity Reference
Palladium-catalyzed asymmetric hydrogenation Hydrogenation of pyrazin-2-ols Excellent diastereoselectivities and enantioselectivities (up to 90% ee) rsc.orgdicp.ac.cn
Aziridine aldehyde-driven multicomponent synthesis Use of functionalized isocyanides High diastereoselectivity acs.orgnih.gov

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.govebrary.net The Ugi reaction, a well-known MCR, has been extensively used in the synthesis of heterocyclic compounds, including piperazinones. beilstein-journals.org A modified four-component split-Ugi reaction has been successfully employed for the synthesis of 1,4-disubstituted piperazine-based compounds, demonstrating its potential for creating chemical diversity around the piperazine core. nih.gov

Furthermore, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.gov This novel route provides straightforward access to a wide variety of these fused bicyclic systems with high chemical yields and complete diastereoselectivity. nih.gov These MCR-based strategies are highly valuable for the generation of piperazinone libraries for drug discovery and medicinal chemistry research. rug.nl

Derivatization Strategies for Piperazinone, 4,6-dimethyl- (9CI)

Functionalization of the piperazinone scaffold is crucial for modulating its physicochemical and biological properties. N-alkylation and N-acylation are common derivatization strategies.

The nitrogen atoms of the piperazinone ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, often in the presence of a base. mdpi.com A simple procedure for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another important method for introducing alkyl groups onto the piperazine nitrogen. mdpi.com

N-acylation is typically performed using acylating agents like acyl chlorides or anhydrides. A study on the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines assessed a range of acylating reagents, providing insights that can be extrapolated to the N-acylation of piperazinones. acs.org These derivatization reactions are essential for exploring the structure-activity relationships of piperazinone-based compounds.

Substitution on Pendant Aryl or Heteroaryl Moieties

The functionalization of aryl or heteroaryl groups attached to the piperazinone core is a key strategy for modulating the compound's properties. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for achieving this, particularly on electron-deficient aromatic systems. chemistrysteps.comwikipedia.org

The SNAr reaction involves the attack of a nucleophile on an aromatic ring that is substituted with both a good leaving group (e.g., a halide) and at least one strong electron-withdrawing group (EWG), such as a nitro or cyano group. wikipedia.orgmasterorganicchemistry.com For the reaction to proceed efficiently, the EWG must be positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com This positioning allows for the effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex that forms during the reaction. chemistrysteps.commasterorganicchemistry.com

In the context of aryl-piperazinone analogues, an N-aryl substituent on the piperazinone ring can be further functionalized using this methodology. For instance, a piperazinone derivative connected to a p-fluoronitrobenzene moiety can react with various nucleophiles to displace the fluoride (B91410) and introduce new functional groups. The rate of reaction is dependent on the electronegativity of the leaving group, with fluoride being more reactive than other halides (F > Cl > Br > I), which is a characteristic feature of the SNAr mechanism where the initial nucleophilic attack is the rate-determining step. masterorganicchemistry.com

Heteroaromatic systems, such as pyridines, are particularly reactive towards SNAr, as the ring nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, especially at the ortho and para positions. wikipedia.orgnih.gov For example, pentafluoropyridine readily reacts with nucleophiles like piperazine at the 4-position. researchgate.net This reactivity can be exploited to synthesize a wide range of heteroaryl-piperazinone derivatives.

A summary of key factors influencing SNAr reactions is presented in the table below.

FactorDescriptionFavorable Conditions
Substrate The aromatic ring must be electron-deficient.Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR).
Leaving Group A group that can depart with its electron pair.Halogens (F, Cl), Nitro groups (-NO₂). Reactivity order is often F > Cl > Br > I.
Nucleophile The incoming chemical species that donates an electron pair.Strong nucleophiles such as amines (e.g., piperidine), alkoxides, or thiolates.
Positioning The relative position of the EWG and the leaving group.Ortho or para positioning is required for resonance stabilization of the Meisenheimer intermediate.

Linker Chemistry for Conjugate Synthesis

The synthesis of conjugates involving piperazinone analogues requires specialized linker chemistry to covalently attach the piperazinone moiety to another molecule, such as a protein, peptide, or therapeutic agent. The choice of linker is critical as it influences the stability, solubility, and release mechanism of the final conjugate. researchgate.net

Thiol-Reactive Linkers: A common strategy for bioconjugation involves targeting cysteine residues in proteins. Linkers containing maleimide (B117702) or pentafluorobenzene (B134492) groups are highly effective for this purpose, as they react selectively with thiol (-SH) groups. acs.orgnih.gov

Maleimide-based linkers react with thiols via a Michael addition to form a stable thioether bond.

Pentafluorobenzenesulfonamide linkers also demonstrate high selectivity for thiols, offering an alternative for stable conjugation. acs.org

These reactive groups are typically incorporated into a bifunctional linker molecule, which possesses another reactive site (e.g., an N-hydroxysuccinimide ester) to couple with an amine on the piperazinone-containing molecule, preparing it for subsequent conjugation to a protein. acs.org

Self-Immolative Linkers: For applications requiring the release of the piperazinone-containing molecule at a target site, self-immolative linkers are employed. researchgate.netnih.govotago.ac.nz These linkers are designed to be stable in circulation but cleave under specific conditions (e.g., enzymatic action). A widely used self-immolative spacer is based on p-aminobenzyl carbamate (B1207046) (PABC). researchgate.netotago.ac.nzresearchgate.net The mechanism involves an initial triggering event, such as the enzymatic cleavage of a dipeptide, which initiates a 1,6-elimination cascade through the PABC spacer, ultimately releasing the attached molecule. researchgate.netnih.govotago.ac.nz

Piperazine as a Linker Component: The piperazine or piperazinone ring itself can be incorporated as a structural element within the linker. researchgate.netnih.govnih.gov This approach can enhance rigidity and improve aqueous solubility upon protonation. researchgate.netnih.govrsc.org The chemical environment around the piperazine nitrogen atoms significantly affects their basicity (pKa) and, consequently, the properties of the conjugate. nih.govrsc.org For instance, attaching the piperazine ring via an amide bond can lower its pKa, which may be a desirable feature for modulating the linker's properties. nih.govscispace.com

The table below summarizes common linker types and their characteristics for conjugate synthesis.

Linker TypeReactive Group / SpacerTarget Functional GroupCleavage MechanismKey Features
Thiol-Reactive MaleimideThiol (-SH)Non-cleavable (stable bond)High selectivity for cysteine residues.
Thiol-Reactive PentafluorobenzeneThiol (-SH)Non-cleavable (stable bond)Alternative to maleimides for stable conjugation.
Self-Immolative p-Aminobenzyl Carbamate (PABC)Varies (often linked via carbamate)Enzymatic or pH-triggeredAllows for controlled release of the payload at the target site.
Amide-Based Carboxylic Acid / AmineAmine / Carboxylic AcidGenerally stable (non-cleavable)Can be used to connect components and influences the pKa of adjacent piperazine nitrogens.

Molecular Design and Structure Activity Relationship Sar Analysis of Piperazinone, 4,6 Dimethyl 9ci Derivatives

Scaffold Modification and Conformational Analysis

Conformational Preferences of the Piperazinone Ring System

The piperazinone ring, like other six-membered saturated heterocycles, is not planar and can adopt several conformations, including chair, boat, and twist-boat forms. nih.govgithub.io The chair conformation is generally the most thermodynamically stable. nih.gov Infrared spectral and electric dipole moment measurements have indicated that the N-H group in a piperazine (B1678402) ring preferentially occupies the equatorial position, similar to piperidine (B6355638). rsc.orgrsc.org However, the presence of substituents can significantly influence the conformational equilibrium. rsc.org For instance, N-acylation can introduce partial double bond character in the N-C bond, leading to restricted rotation and the existence of different rotamers. rsc.org

The energetic barriers for the interconversion of chair conformations in piperazines appear to be higher than in cyclohexanes. rsc.org This inherent rigidity, combined with the polar surface area provided by the two nitrogen atoms, contributes to the favorable drug-like properties of piperazine derivatives, often leading to improved water solubility and oral bioavailability. nih.gov

Influence of 4,6-Dimethyl Substitution on Ring Conformation and Rigidity

The introduction of methyl groups at the 4- and 6-positions of the piperazinone ring has a profound impact on its conformational behavior. The presence of these substituents can further restrict the ring's flexibility, favoring specific conformations. nih.govresearchgate.net For example, in 2,6-dimethylpiperazines, the methyl groups enforce a staggered, flat conformation of the piperazine core, which can be crucial for optimal interactions within a biological binding pocket. nih.gov

This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. Studies on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that methyl substituents can increase the potency of opioid receptor antagonists. acs.org While a direct extrapolation to 4,6-dimethylpiperazinone requires specific studies, the principle that alkyl substitutions can enhance rigidity and influence biological activity is well-established. researchgate.net The gem-dimethyl effect, where two substituents are on the same carbon, is known to accelerate cyclization reactions and can significantly bias the conformation of the ring. researchgate.net

Strategic Structural Modifications to Enhance Biological Efficacy

The piperazinone scaffold offers multiple points for structural modification to optimize biological activity. nih.govtandfonline.commuseonaturalistico.it Strategic modifications are guided by the need to improve affinity for the biological target, enhance selectivity, and optimize pharmacokinetic properties.

Common strategies include:

N-Substitution: The nitrogen atoms of the piperazine ring are key handles for introducing a variety of substituents. nih.govtandfonline.com Aryl, alkyl, or heterocyclic groups can be introduced to modulate lipophilicity, metabolic stability, and receptor binding affinity. museonaturalistico.it For instance, substitution with electron-donating or electron-withdrawing groups on an arylpiperazine ring can significantly influence its interaction with receptors. museonaturalistico.it

Ring Position Substitution: Modifying the carbon backbone of the piperazinone ring, such as with the 4,6-dimethyl groups, directly impacts the ring's conformation and the spatial arrangement of other substituents. nih.gov

Introduction of Functional Groups: The incorporation of hydrogen bond donors and acceptors can establish specific interactions with the target protein, enhancing binding affinity. nih.govtandfonline.com

Studies on various piperazine derivatives have demonstrated the success of these strategies. For example, in a series of calcitonin gene-related peptide (CGRP) receptor antagonists, modifications at the 3-position of a piperazinone ring led to compounds with improved oral bioavailability. nih.gov Similarly, the introduction of a substituted piperazino group in other heterocyclic systems has been shown to improve both activity and water solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Development of QSAR Models for Piperazinone, 4,6-dimethyl- (9CI) Analogues

Data Set Assembly: A dataset of piperazinone derivatives with their corresponding biological activities is compiled. icml.cc

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. researchgate.netresearchcommons.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.comnih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govbrieflands.com

For piperazinone derivatives, QSAR models have been successfully developed for various biological activities, including antihistamine and antibradykinin effects. nih.gov These studies have highlighted the importance of electrostatic and steric factors in determining the activity of these compounds. nih.gov

Table 1: Representative Descriptors Used in QSAR Modeling of Heterocyclic Compounds

Descriptor ClassExamplesRelevance to Piperazinone Derivatives
Constitutional Molecular Weight, Number of Rings, Number of H-bond donors/acceptorsBasic molecular properties influencing size, shape, and polarity.
Topological Connectivity Indices (e.g., Kier & Hall), Shape IndicesDescribe the atomic connectivity and overall shape of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaRelate to the three-dimensional structure and steric requirements for binding.
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic ChargesGovern electrostatic interactions, reactivity, and the ability to form hydrogen bonds.
Hydrophobic LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, crucial for membrane permeability and bioavailability.

This table is for illustrative purposes and the specific descriptors used would depend on the QSAR study.

Identification of Key Pharmacophoric Features within the Piperazinone Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Identifying the key pharmacophoric features within the piperazinone scaffold is crucial for designing new derivatives with improved activity.

Based on the general understanding of piperazine-containing compounds, the key pharmacophoric features often include: nih.govacs.orgtandfonline.com

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms of the piperazinone ring can act as hydrogen bond acceptors. The N-H group, if present, can serve as a hydrogen bond donor. nih.gov

Hydrophobic Features: The alkyl groups, such as the 4,6-dimethyl substituents, and any attached aryl or alkyl groups contribute to hydrophobic interactions with the target. nih.gov

Ionizable Features: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to positive charges that can engage in ionic interactions. nih.gov

Aromatic Features: If an aromatic ring is part of a substituent, it can participate in π-π stacking or other aromatic interactions. nih.gov

The spatial arrangement of these features is critical. The rigidified conformation of the 4,6-dimethylpiperazinone ring would pre-organize these pharmacophoric elements in a specific three-dimensional orientation, which can be key to its biological activity.

Ligand Design and Molecular Hybridization Strategies

Integration of Piperazinone, 4,6-dimethyl- (9CI) into Hybrid Molecules

There is no available research detailing the specific integration of the Piperazinone, 4,6-dimethyl- (9CI) moiety into hybrid molecules. While the broader class of piperazines is frequently used as a linker or a core component in hybrid drug design, studies focusing on this particular dimethylated piperazinone are absent from the current body of scientific literature.

Design of Targeted Libraries Based on the Piperazinone, 4,6-dimethyl- (9CI) Scaffold

Similarly, no information could be found on the design, synthesis, or screening of targeted chemical libraries built upon the Piperazinone, 4,6-dimethyl- (9CI) scaffold. The generation of such libraries is a crucial step in identifying novel bioactive compounds, yet this specific scaffold does not appear to have been utilized for this purpose in any published research.

Advanced Spectroscopic Analysis of Piperazinone, 4,6 Dimethyl 9ci Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR for Assignment of Methyl and Ring Proton/Carbon Resonances

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to confirming the molecular structure of 4,6-dimethylpiperazin-2-one. This would involve identifying the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration values for each unique proton and carbon nucleus in the molecule.

Expected ¹H NMR Resonances:

Methyl Protons (C4-CH₃ and C6-CH₃): Two distinct signals, likely doublets if coupled to a methine proton or singlets depending on the substitution pattern. Their chemical shifts would provide insight into their electronic environment.

Ring Protons: The protons on the piperazinone ring would exhibit complex splitting patterns due to geminal and vicinal couplings, with their chemical shifts indicating their position relative to the carbonyl group and nitrogen atoms.

N-H Proton: A broad singlet is expected for the amine proton, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹³C NMR Resonances:

Carbonyl Carbon (C=O): A characteristic downfield signal, typically in the range of 160-180 ppm.

Methyl Carbons (C4-CH₃ and C6-CH₃): Two signals in the aliphatic region (typically 10-30 ppm).

Ring Carbons: Signals corresponding to the carbon atoms of the piperazinone ring, with their chemical shifts influenced by their proximity to the nitrogen and carbonyl functionalities.

Data Table (Hypothetical):

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C4-CH₃Data not availableData not available
C6-CH₃Data not availableData not available
Ring CH₂/CHData not availableData not available
N-HData not available-
C=O-Data not available

No experimental ¹H NMR or ¹³C NMR data for Piperazinone, 4,6-dimethyl- (9CI) could be located in the searched scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and determining the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, establishing the connectivity of the protons within the piperazinone ring and to the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the molecular skeleton, including the positions of the methyl groups and the carbonyl function.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be instrumental in determining the stereochemistry of the molecule, particularly the relative orientation of the methyl groups (i.e., cis or trans), by identifying protons that are close in space.

Specific 2D NMR data for Piperazinone, 4,6-dimethyl- (9CI) is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Expected Findings:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of Piperazinone, 4,6-dimethyl- (9CI) (C₆H₁₂N₂O, MW: 128.17 g/mol ).

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of small molecules such as CO, CH₃, or parts of the piperazinone ring, providing evidence for the presence of these functional groups. The fragmentation pattern would also help to confirm the positions of the methyl substituents.

Data Table (Hypothetical):

m/z Proposed Fragment
128[M]⁺
Data not availableData not available
Data not availableData not available

A detailed mass spectrum and fragmentation analysis for Piperazinone, 4,6-dimethyl- (9CI) could not be found in the available scientific databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different bonds.

Expected Characteristic Absorption Bands:

N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the methyl and ring methylene/methine groups.

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is expected for the amide carbonyl group.

C-N Stretch: Bands in the fingerprint region (typically 1000-1350 cm⁻¹) corresponding to the stretching of the C-N bonds.

Data Table (Hypothetical):

Wavenumber (cm⁻¹) Functional Group
Data not availableN-H Stretch
Data not availableC-H Stretch
Data not availableC=O Stretch
Data not availableC-N Stretch

No published IR spectrum for Piperazinone, 4,6-dimethyl- (9CI) was identified during the literature search.

X-ray Crystallography for Solid-State Structural Characterization and Ligand-Target Complex Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. If the compound can be crystallized, this technique would unambiguously determine the conformation of the piperazinone ring and the relative positions of the two methyl groups.

The literature search did not yield any studies on the single-crystal X-ray diffraction of Piperazinone, 4,6-dimethyl- (9CI). While a Ph.D. thesis described the crystal structure of an isomer, 3,6-dimethylpiperazine-2,5-dione, this information is not directly applicable to the target compound.

Computational and Theoretical Studies of Piperazinone, 4,6 Dimethyl 9ci

Quantum Chemical Calculations

HOMO/LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netnih.gov

For piperazine (B1678402) derivatives, the distribution of HOMO and LUMO is often localized around specific functional groups, indicating their role in chemical interactions. nih.gov A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org Density Functional Theory (DFT) calculations are commonly employed to determine these electronic properties. nih.govresearchgate.netmdpi.com For instance, studies on related piperazine structures show that the HOMO and LUMO are typically distributed across the piperazine ring and its substituents, highlighting their high potential to donate and receive electrons. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties for a Piperazine Derivative Note: Data is representative of piperazine derivatives and not specific to Piperazinone, 4,6-dimethyl- (9CI) due to a lack of specific experimental data.

ParameterEnergy Value (eV)
EHOMO-5.51
ELUMO-0.88
Energy Gap (ΔE)4.63
This interactive table displays key electronic properties derived from HOMO/LUMO analysis, crucial for assessing the reactivity and stability of piperazine-based compounds. nih.gov

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule three-dimensionally. youtube.com It helps in identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how molecules will interact with each other. youtube.com The MEP map displays different potential values in varying colors; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

In the context of piperazine derivatives, MEP analysis can reveal that the areas around nitrogen and oxygen atoms are typically electronegative, making them likely sites for electrophilic interaction. researchgate.netdtic.mil Conversely, hydrogen atoms bonded to carbon or nitrogen often represent electropositive regions. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and binding. researchgate.netdtic.mil

Table 2: Electrostatic Potential (ESP) Regions on a Representative Piperazinone Structure Note: This data is illustrative for a generic piperazinone scaffold.

Molecular RegionPredicted Electrostatic PotentialReactivity Implication
Carbonyl OxygenNegative (Red)Site for Electrophilic Attack / H-Bond Acceptor
Piperazine NitrogensNegative (Red/Yellow)Sites for Electrophilic Attack / H-Bond Acceptors
N-H / C-H HydrogensPositive (Blue)Sites for Nucleophilic Attack / H-Bond Donors
This interactive table outlines the predicted electrostatic potential across different regions of a piperazinone molecule, indicating likely sites for chemical reactions.

Prediction of Reactivity and Stability from Electronic Structure

The electronic parameters derived from HOMO-LUMO and MEP analyses allow for the calculation of global reactivity descriptors. These descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and stability.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules with small energy gaps are more reactive.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Studies on piperazine derivatives have shown that these quantum chemical descriptors correlate significantly with the biological activity of the compounds. researchgate.netmdpi.com For example, a higher value of chemical hardness, as seen in the gas phase of some derivatives, indicates greater chemical stability. nih.gov These theoretical predictions are vital for understanding the kinetic and thermodynamic stability of research compounds like Piperazinone, 4,6-dimethyl- (9CI).

In Silico ADME Prediction and Optimization (Excluding Pharmacokinetics)

In silico tools have become indispensable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govnih.gov These predictions help in identifying and optimizing compounds with favorable drug-like properties, thereby reducing late-stage failures. nih.govnih.gov

Prediction of Metabolic Stability for Research Compounds

Metabolic stability is a critical parameter that influences the efficacy and duration of action of a drug candidate. In silico models can predict the susceptibility of a compound to metabolism by various enzymes, primarily the Cytochrome P450 (CYP) family. For piperazine-containing compounds, common metabolic pathways include N-dealkylation, oxidation, and hydroxylation. Computational tools can identify which specific atoms or functional groups within a molecule are most likely to undergo metabolic transformation. This information allows medicinal chemists to modify the structure to enhance metabolic stability. Several web servers and software packages are available to perform these predictions. nih.govmdpi.com

Table 3: Predicted Metabolic Stability for Piperazine-Containing Research Compounds Note: Data is representative of the class of compounds and not specific to Piperazinone, 4,6-dimethyl- (9CI).

Compound TypePredicted Metabolic StabilityPrimary Metabolizing CYP Isoform (Predicted)
N-aryl piperazineModerateCYP3A4, CYP2D6
N-alkyl piperazinoneLow to ModerateCYP3A4
Piperazine with unsubstituted N-HLowMultiple
This interactive table presents typical in silico predictions for the metabolic stability of various piperazine derivatives, a key factor in drug development.

In Silico Solubility Predictions for Research Compounds

Aqueous solubility is a fundamental physicochemical property that affects a compound's absorption and bioavailability. In silico methods for predicting solubility (often expressed as LogS) are widely used. These models typically rely on descriptors such as lipophilicity (LogP), molecular weight, and topological polar surface area (TPSA). researchgate.netmdpi.comunipa.it For piperazine derivatives, the basic nitrogen atoms can be protonated at physiological pH, which generally enhances aqueous solubility. Computational platforms like SwissADME and QikProp are often used to estimate these properties. mdpi.commdpi.com The balance between lipophilicity and hydrophilicity is crucial for achieving optimal solubility and permeability. unipa.it

Table 4: In Silico Solubility and Physicochemical Predictions for a Piperazinone Analog Note: Values are representative for research compounds with a piperazinone core.

ParameterPredicted ValueImplication
LogS (Aqueous Solubility)-3.5Moderately Soluble
LogP (Lipophilicity)2.2Optimal balance
Topological Polar Surface Area (TPSA)45 ŲGood cell permeability predicted
This interactive table shows key in silico predictions related to the solubility of a piperazinone analog, which are critical for its potential as a research compound. researchgate.netmdpi.comunipa.it

Cheminformatics and Data Mining for SAR and Scaffold Design

Cheminformatics combines computational techniques with chemical data to support drug discovery and design. f1000research.com The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in biologically active compounds targeting a wide range of therapeutic areas. nih.govconsensus.appresearchgate.net Its unique physicochemical properties, including basicity, solubility, and conformational flexibility, make it a versatile building block for new drug candidates. unipa.itconsensus.app

Data mining and cheminformatic analyses of large compound libraries are used to establish Structure-Activity Relationships (SAR). nih.gov SAR studies on piperazine derivatives have explored how different substituents on the piperazine core affect biological activity and properties. researchgate.netnih.govnih.gov For example, modifications at the N1 and N4 positions of the piperazine ring can significantly modulate receptor affinity and selectivity. nih.gov Computational tools allow researchers to analyze vast chemical spaces, identify patterns, and design novel molecules with improved characteristics. nih.govresearchgate.net This approach facilitates scaffold hopping, where the piperazine core might be replaced by another chemical moiety with similar spatial and electronic features to explore new intellectual property or improve properties.

Applications of the Piperazinone, 4,6 Dimethyl 9ci Scaffold in Academic Research

Development of Research Probes and Chemical Tools

The inherent versatility of the piperazine (B1678402) scaffold allows for its incorporation into sophisticated chemical tools designed to investigate complex biological systems. These tools are crucial for identifying and validating new biological targets and for visualizing molecular processes within living cells.

Piperazine derivatives are instrumental in the process of target identification and validation. By designing molecules that interact with specific biological targets, researchers can probe the function of these targets and validate their role in various processes. For example, in antiviral research, piperazine-based compounds have been developed as potent antagonists of the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells. nih.gov The synthesis and evaluation of these antagonists, such as the derivative incorporating a (4,6-dimethyl-5-pyrimidinyl)carbonyl moiety, helped to validate CCR5 as a crucial target for HIV-1 inhibitors. nih.govebi.ac.uk Similarly, in central nervous system (CNS) research, piperazine-substituted chalcones have been used to target and inhibit enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are implicated in neurological disorders. nih.gov The study of these inhibitors helps to validate the therapeutic potential of targeting these specific enzymes.

The piperazine structure is a valuable component in the design of fluorescent probes for biological imaging and detection. nih.govnih.gov Its inclusion in a fluorophore can enhance properties like water solubility and brightness, which are critical for applications in biological systems. nih.gov Researchers have successfully synthesized piperazine-functionalized probes for various applications.

Bio-thiol Detection: A novel fluorescent probe based on a piperazine-coumarin scaffold was developed for the detection of bio-thiols, demonstrating enhanced brightness and solubility. nih.gov This probe was successfully applied to distinguish between normal and pathological human esophageal carcinoma tissues. nih.gov

Enzyme Activity Monitoring: A piperazine multi-substituted triarylphosphine oxide compound was created as an instant "light-up" fluorescent probe for monoamine oxidase (MAO). nih.gov The probe exhibits high sensitivity and a rapid response, allowing it to differentiate cells with high MAO expression, showcasing its potential as a biological fluorescent probe for monitoring intracellular enzyme activity. nih.gov

Live Cell Imaging: A pyrazine-bridged D-A-D type charge-neutral fluorescent probe was synthesized for long-term live-cell imaging. frontiersin.org This probe demonstrated excellent photostability and was capable of long-term labeling, highlighting the utility of the pyrazine/piperazine scaffold in developing molecular platforms for monitoring dynamic processes in living cells. frontiersin.org

Scaffold for Novel Biological Activities (excluding therapeutic claims)

The piperazine nucleus serves as a foundational scaffold for discovering compounds with a wide array of biological activities. Academic research has explored its potential in antimicrobial, antiviral, and CNS-related studies, consistently demonstrating the scaffold's adaptability.

The piperazine moiety is a key structural element in the development of new agents with antimicrobial properties. nih.govapjhs.com Numerous studies have reported the synthesis of novel piperazine derivatives and their evaluation against various pathogenic microbes.

Research has shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net For instance, certain synthesized piperazine derivatives showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.netresearchgate.net Furthermore, high fungistatic activity has been observed against yeasts, particularly Candida species. nih.gov The structural modifications on the piperazine ring, such as the introduction of a nitrophenyl substituent, have been shown to enhance both antibacterial and antifungal activity. nih.gov

Table 1: Examples of Antimicrobial Activity of Piperazine Derivatives

Microbial Strain Type Observed Activity Reference
Staphylococcus aureus Gram-positive bacteria Significant Inhibition nih.govresearchgate.netijcmas.com
Micrococcus luteus Gram-positive bacteria Significant Inhibition nih.gov
Bacillus subtilis Gram-positive bacteria Significant Inhibition nih.gov
Escherichia coli Gram-negative bacteria Significant Inhibition nih.govresearchgate.netresearchgate.net
Pseudomonas aeruginosa Gram-negative bacteria Significant Inhibition nih.govresearchgate.netresearchgate.net
Candida parapsilosis Yeast (Fungus) High fungistatic activity nih.gov
Candida albicans Yeast (Fungus) Antifungal properties researchgate.netresearchgate.net

The piperazine scaffold has been extensively investigated in the search for novel antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.netnih.gov Derivatives incorporating this structure have been shown to inhibit the virus through various mechanisms.

One major area of focus has been the development of HIV-1 entry inhibitors. Piperazine-based compounds have been designed as potent and selective CCR5 receptor antagonists, which block the virus from entering target immune cells. nih.govebi.ac.uk Another successful strategy involves targeting the HIV-1 reverse transcriptase enzyme. Diarylpyrimidine (DAPY) derivatives containing a piperazine sulfonyl moiety have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric pocket on the enzyme, interfering with its function and halting viral replication. nih.gov The piperazine ring itself has been identified as a critical element of the pharmacophore, acting as a scaffold to correctly orient other functional groups for optimal binding to the viral target. researchgate.net

Table 2: Piperazine Derivatives in HIV-1 Research

Compound Class / Target Mechanism of Action Research Finding Reference
CCR5 Receptor Antagonists Inhibit HIV-1 entry into host cells Potent and selective antagonism of the CCR5 co-receptor. nih.govebi.ac.uk
Diarylpyrimidine (DAPY) Derivatives Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) Remarkable anti-HIV-1 activities against wild-type and drug-resistant strains. nih.gov
Indole-based Derivatives HIV-1 Attachment Inhibition The piperazine ring is a critical scaffold for deploying other moieties to bind to the viral gp120 protein. researchgate.net

Piperazine derivatives are widely explored for their potential to modulate biological targets within the central nervous system. eurekaselect.comcuestionesdefisioterapia.comnih.gov Their structural framework allows for modifications that can facilitate penetration of the blood-brain barrier (BBB), a critical feature for CNS-active compounds. cuestionesdefisioterapia.comnih.gov

Academic research has demonstrated the potential of these compounds to interact with a variety of CNS targets. Piperazine-substituted chalcones have been identified as reversible and competitive inhibitors of MAO-B, an enzyme linked to neurodegenerative disorders. nih.gov Other derivatives have been designed to target acetylcholinesterase, with the goal of developing potential cognition enhancers. In the context of Alzheimer's disease research, a novel piperazine derivative was identified as a selective activator of the TRPC6 channel, which may help treat synaptic deficiencies. nih.gov The versatility of the scaffold allows for the development of modulators for various neurotransmitter receptors, leading to potential applications in antidepressant and antipsychotic research. eurekaselect.comcuestionesdefisioterapia.com

Table 3: Piperazine Derivatives in CNS Research

Research Area Biological Target(s) Potential Modulatory Effect Reference
Neurodegenerative Disorders MAO-B, AChE, BACE-1 Enzyme inhibition nih.gov
Cognition Enhancement Acetylcholinesterase (AChE) Dual-binding site inhibition
Alzheimer's Disease TRPC6 channel Selective channel activation nih.gov
Antidepressant Research hMAO-A enzyme Enzyme inhibition cuestionesdefisioterapia.com

Anti-Inflammatory Research

The 4,6-dimethylpiperazinone scaffold has been incorporated into novel compounds designed as anti-inflammatory agents. A notable area of research involves the synthesis of derivatives that act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. mdpi.com

A series of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones were designed and synthesized for this purpose. mdpi.com The rationale for this design includes the known anti-inflammatory properties of compounds with a cyclic imide structure and the analgesic and anti-inflammatory activities associated with the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment. mdpi.com

In vitro screening of these compounds against COX-1, COX-2, and LOX enzymes revealed that they all influence the activity of these enzymes to some extent. mdpi.com The anti-inflammatory activity of such derivatives is often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, other novel piperazine derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The development of dual COX/LOX inhibitors is a promising strategy for creating anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Table 2: Enzyme Inhibition by 4,6-Dimethyl-pyrrolo[3,4-c]pyrrole Derivatives

Target Enzyme Activity Therapeutic Relevance
Cyclooxygenase-1 (COX-1) Inhibition Potential for side effects, but also involved in inflammatory responses mdpi.com
Cyclooxygenase-2 (COX-2) Inhibition Key target for anti-inflammatory drugs mdpi.com
Lipoxygenase (LOX) Inhibition Inhibition can alleviate inflammation, particularly in conditions like asthma mdpi.com

Role as a Chemical Intermediate in Complex Organic Synthesis

The 4,6-dimethylpiperazinone scaffold serves as a valuable building block in the synthesis of more complex molecules, including those with therapeutic potential. Its structural features allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Several synthetic strategies have been developed for the preparation of piperazinone scaffolds. researchgate.net These include Jocic-type reactions, reductive cyclization, and Mitsunobu alkylation. researchgate.net A notable method for the synthesis of six-membered nitrogen heterocycles like piperazinones is the Wacker-type aerobic oxidative cyclization of alkenes, which can be achieved using a base-free palladium catalyst. organic-chemistry.org

The synthesis of enantiomerically pure substituted piperazines is of particular interest for pharmaceutical applications. One approach involves the asymmetric lithiation-substitution of an N-Boc protected piperazine. biomedpharmajournal.org Furthermore, the piperazine-2,5-dione core, a related structure, can be synthesized via a Dieckmann cyclization. acs.org These synthetic methodologies underscore the utility of the piperazinone core in constructing a diverse range of molecular architectures for drug discovery and other applications in organic chemistry. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Piperazinone, 4,6-dimethyl- (9CI), and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of ethylenediamine derivatives with ketones or via ring-closure reactions under reflux conditions. Post-synthesis purification is achieved through column chromatography or recrystallization. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) to verify molecular mass .

Q. What are the critical stability parameters for handling and storing Piperazinone, 4,6-dimethyl- (9CI) in laboratory settings?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Storage recommendations include airtight containers under inert gas (e.g., argon) at temperatures below 4°C. Stability-indicating assays, such as HPLC with UV detection, are used to monitor degradation products over time. Avoid contact with strong oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction yields for 4,6-dimethyl piperazinone derivatives be optimized, particularly in stereoselective syntheses?

  • Methodological Answer : Yield optimization requires careful control of reaction kinetics and thermodynamics. Techniques include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Chiral catalysts like BINAP-metal complexes improve stereoselectivity.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
    Reaction progress is tracked via thin-layer chromatography (TLC) and quantified using gas chromatography (GC) or HPLC .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for 4,6-dimethyl piperazinone analogs?

  • Methodological Answer : Discrepancies in NMR or IR data often stem from conformational flexibility or polymorphism. Strategies include:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial arrangements.
  • X-ray crystallography : Provides definitive crystal structure data.
  • Dynamic NMR : Examines temperature-dependent conformational changes.
    Cross-validation with computational models (DFT) helps reconcile experimental and theoretical spectra .

Q. How does the 4,6-dimethyl substitution pattern influence the compound’s pharmacological profile in drug discovery?

  • Methodological Answer : The methyl groups enhance lipophilicity, improving blood-brain barrier permeability. Structure-activity relationship (SAR) studies involve:

  • In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) using radioligand displacement.
  • Metabolic stability : Assessed via liver microsome incubation and LC-MS analysis of metabolites.
  • Toxicity screening : Cytotoxicity is evaluated in HEK293 or HepG2 cell lines .

Q. What computational approaches predict the reactivity of 4,6-dimethyl piperazinone in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict sites of electrophilic/nucleophilic attack.
  • Solvent effects : Implicit solvent models (e.g., PCM) simulate reaction environments.
    Results are validated experimentally using kinetic isotope effects (KIE) and Hammett plots .

Contradiction Analysis & Troubleshooting

Q. How should researchers address inconsistent biological activity data across studies on 4,6-dimethyl piperazinone derivatives?

  • Methodological Answer : Variability may arise from differences in assay conditions or impurity profiles. Mitigation steps include:

  • Standardized protocols : Adopt OECD guidelines for in vitro/in vivo testing.
  • Purity verification : Use orthogonal methods (HPLC, elemental analysis).
  • Dose-response curves : Ensure linearity across concentrations to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.